(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClN6OS2 and its molecular weight is 422.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex molecule that contains several functional groups, including a thiadiazole ring and a piperazine ring. Compounds containing these groups are known to have a wide range of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . The exact mode of action would depend on the specific molecular targets of the compound.
Biochemical Pathways
Without specific studies, it’s hard to predict the exact biochemical pathways that this compound might affect. Compounds containing a thiadiazole ring have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS2.ClH/c1-12-15(26-21-18-12)16(24)22-7-9-23(10-8-22)17-20-19-14(11-25-17)13-5-3-2-4-6-13;/h2-6H,7-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOZZRPDUPSIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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